molecular formula C11H14BrN B13322775 (S)-2-(3-Bromo-5-methylphenyl)pyrrolidine

(S)-2-(3-Bromo-5-methylphenyl)pyrrolidine

Cat. No.: B13322775
M. Wt: 240.14 g/mol
InChI Key: LBZOVZJVHFJQAY-NSHDSACASA-N
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Description

(S)-2-(3-Bromo-5-methylphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Bromo-5-methylphenyl)pyrrolidine typically involves the reaction of 3-bromo-5-methylbenzaldehyde with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Bromo-5-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-bromo-5-methylbenzaldehyde, while substitution with an amine could produce 3-amino-5-methylphenylpyrrolidine.

Scientific Research Applications

(S)-2-(3-Bromo-5-methylphenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-Bromo-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3-Chloro-5-methylphenyl)pyrrolidine
  • (S)-2-(3-Fluoro-5-methylphenyl)pyrrolidine
  • (S)-2-(3-Iodo-5-methylphenyl)pyrrolidine

Uniqueness

(S)-2-(3-Bromo-5-methylphenyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific synthetic and medicinal applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(2S)-2-(3-bromo-5-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-5-9(7-10(12)6-8)11-3-2-4-13-11/h5-7,11,13H,2-4H2,1H3/t11-/m0/s1

InChI Key

LBZOVZJVHFJQAY-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Br)[C@@H]2CCCN2

Canonical SMILES

CC1=CC(=CC(=C1)Br)C2CCCN2

Origin of Product

United States

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